2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound with a complex structure It contains a bromobenzyl group, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the bromobenzyl sulfanyl intermediate: This step involves the reaction of 2-bromobenzyl chloride with a thiol compound under basic conditions to form the bromobenzyl sulfanyl intermediate.
Condensation with acetohydrazide: The intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Scientific Research Applications
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfanyl and nitrophenyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl and nitrophenyl groups can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-iodophenyl)methylene]acetohydrazide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-chlorophenyl)methylene]acetohydrazide
- 2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-2-pyridinylmethylene]acetohydrazide
Uniqueness
2-[(2-bromobenzyl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a bromobenzyl group and a nitrophenyl group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C16H14BrN3O3S |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrN3O3S/c17-15-4-2-1-3-13(15)10-24-11-16(21)19-18-9-12-5-7-14(8-6-12)20(22)23/h1-9H,10-11H2,(H,19,21)/b18-9+ |
InChI Key |
APAKQMMDLOGDRN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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